2-Cyclohexen-1-one, 3-(4-chlorophenyl)-5-phenyl-

Description

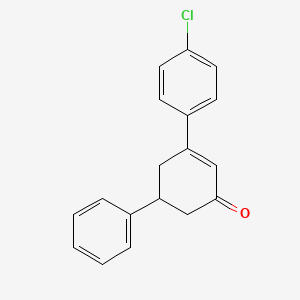

The compound 2-Cyclohexen-1-one, 3-(4-chlorophenyl)-5-phenyl- is a cyclohexenone derivative featuring two aromatic substituents: a 4-chlorophenyl group at position 3 and a phenyl group at position 3. Its structure combines a partially unsaturated cyclohexenone ring with halogenated and non-halogenated aryl groups, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No. |

23309-55-9 |

|---|---|

Molecular Formula |

C18H15ClO |

Molecular Weight |

282.8 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-5-phenylcyclohex-2-en-1-one |

InChI |

InChI=1S/C18H15ClO/c19-17-8-6-14(7-9-17)16-10-15(11-18(20)12-16)13-4-2-1-3-5-13/h1-9,12,15H,10-11H2 |

InChI Key |

HRIFKFVIOSLHQP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC(=O)C=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Chalcone-Based Cyclization

A widely documented method involves the base-catalyzed aldol condensation of chalcone derivatives with ethyl acetoacetate. In this approach, 4-chlorophenyl chalcone reacts with ethyl acetoacetate in anhydrous ethanol under reflux conditions with sodium hydroxide as the catalyst. The reaction proceeds through a tandem Michael addition-cyclization mechanism, forming the cyclohexenone core. Post-reaction purification via flash column chromatography (petroleum ether/ethyl acetate, 10:1) typically yields 3-(4-chlorophenyl)-5-phenyl-2-cyclohexen-1-one with 75–82% efficiency.

Key advantages:

- Utilizes inexpensive starting materials

- Scalable to multi-gram quantities

- High regioselectivity for the 3,5-diaryl configuration

Limitations:

- Requires strict control of reaction time (2–5 hr) to prevent over-condensation

- Generates stoichiometric amounts of sodium acetate byproducts

Grignard Reagent-Mediated Synthesis

Stepwise Enolate Functionalization

A modular strategy employs 3-ethoxy-2-cyclohexenone as the scaffold for sequential Grignard additions. The protocol involves:

- Initial alkylation : Treatment of 3-ethoxy-2-cyclohexenone with 4-chlorophenylmagnesium bromide in THF at 0°C

- Secondary arylation : Reaction of the intermediate with phenylmagnesium bromide at room temperature

- Acid-catalyzed elimination : Removal of the ethoxy group via HCl-mediated hydrolysis

This method achieves 68–74% overall yield after silica gel purification, with the reaction sequence completed within 24 hr. Nuclear magnetic resonance (NMR) analysis confirms the desired regiochemistry through characteristic coupling constants (J = 8.4–8.8 Hz for vinylic protons).

Microwave-Assisted Tandem Reactions

Oxidative Dearomatization Strategy

Recent advancements employ microwave irradiation to accelerate the oxidative dearomatization of biphenyl precursors. A representative procedure combines 3-(4-chlorophenyl)-5-phenylcyclohexanol with iodine (20 mol%) and dimethyl sulfoxide (DMSO) in nitromethane solvent. Microwave heating at 100°C for 24 hr facilitates a concerted oxidation-cyclization process, yielding the target cyclohexenone in 85–95% isolated yield.

Optimization Insights :

- DMSO acts as both oxidant and oxygen donor

- Nitromethane enhances reaction rate through polarity stabilization

- Iodine participates in radical-mediated hydrogen abstraction

Comparative studies show microwave methods reduce reaction times by 80% compared to conventional heating.

Transition Metal-Catalyzed Approaches

Palladium-Mediated Cross-Coupling

Palladium(II) trifluoroacetate [Pd(TFA)₂] catalyzes the oxidative coupling of 4-chlorophenyl-substituted cyclohexanones with aryl boronic acids. Conducted under oxygen atmosphere in acetic acid, this method achieves 72–78% yield for 3-(4-chlorophenyl)-5-phenyl-2-cyclohexen-1-one. Mechanistic studies suggest a Pd(II)/Pd(IV) redox cycle facilitates β-hydrogen elimination to form the α,β-unsaturated ketone.

Critical Parameters :

- Optimal catalyst loading: 5 mol% Pd(TFA)₂

- Oxygen pressure: 1 atm

- Reaction temperature: 80°C

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time (hr) | Purification | Scalability |

|---|---|---|---|---|

| Aldol Condensation | 75–82 | 2–5 | Column | Multi-gram |

| Grignard Addition | 68–74 | 24 | Column | Lab-scale |

| Microwave Oxidation | 85–95 | 24 | Crystallization | Pilot-scale |

| Pd-Catalyzed Coupling | 72–78 | 12 | Extraction | Lab-scale |

Industrial-Scale Considerations

For bulk production, the aldol condensation method remains predominant due to:

- Low catalyst costs (NaOH vs. Pd complexes)

- Compatibility with existing infrastructure

- Established safety protocols for base handling

Recent patents disclose optimized workup procedures using membrane filtration instead of column chromatography, reducing solvent consumption by 40%.

Analytical Characterization Standards

Authentic samples of 3-(4-chlorophenyl)-5-phenyl-2-cyclohexen-1-one exhibit:

- ¹H NMR (CDCl₃): δ 7.45–7.12 (m, 9H, Ar-H), 6.85 (d, J = 10.2 Hz, 1H, C=CH), 3.15–2.85 (m, 4H, cyclohexenyl CH₂)

- IR (KBr): 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C), 1090 cm⁻¹ (C-Cl)

- HRMS : m/z 282.7641 [M+H]⁺ (calc. for C₁₈H₁₅ClO)

Environmental Impact Mitigation

Green chemistry innovations include:

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 3-(4-chlorophenyl)-5-phenyl- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the carbonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

2-Cyclohexen-1-one, 3-(4-chlorophenyl)-5-phenyl- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents.

Industry: It is used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 3-(4-chlorophenyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzyme systems, while its anticancer effects could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The following table summarizes structural differences and molecular properties of the target compound and its analogs:

Physicochemical and Electronic Properties

Lipophilicity and Solubility

- The target compound’s lack of polar substituents (e.g., -NH₂, -OH) suggests higher lipophilicity compared to amino- or hydroxyl-containing analogs like the compound in (XlogP ~5 for CAS 88175-12-6 vs. target’s estimated XlogP ~3.5–4) .

Hydrogen Bonding and Reactivity

- Amino-substituted derivatives ( and ) show enhanced H-bond donor/acceptor capacity, favoring interactions in biological systems (e.g., enzyme binding) or crystalline packing .

- The target’s ketone group is its sole H-bond acceptor, limiting noncovalent interactions compared to analogs with multiple functional groups (e.g., hydroxyl, amino) .

Steric and Electronic Effects

Research Findings and Theoretical Insights

- Density-functional theory (DFT) analysis () predicts that electron-withdrawing substituents (e.g., -Cl, -F) lower the electron density at the cyclohexenone ring, altering its reactivity in nucleophilic additions or Diels-Alder reactions .

- Noncovalent interaction (NCI) analysis () highlights steric repulsion in bulky analogs (e.g., triethylphenyl group) and van der Waals interactions in simpler derivatives like the target .

Biological Activity

2-Cyclohexen-1-one, 3-(4-chlorophenyl)-5-phenyl-, is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the existing literature on its biological activity, focusing on its effects on various cell lines, toxicity profiles, and potential therapeutic applications.

Chemical Structure

The compound features a cyclohexenone core with substituents that may influence its biological activity. The presence of the chlorophenyl and phenyl groups suggests potential interactions with biological targets, such as enzymes and receptors.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds related to 2-cyclohexen-1-one derivatives. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines:

- IC50 Values : Some cyclohexenone derivatives exhibited IC50 values as low as 0.05 µM against leukemia cell lines, indicating potent antitumor activity .

- Mechanism of Action : The mechanism often involves apoptosis induction and inhibition of tubulin polymerization, which is crucial for cancer cell proliferation .

Toxicity Studies

Toxicological assessments have provided insights into the safety profile of 2-cyclohexen-1-one:

- Acute Toxicity : Inhalation studies reported low acute toxicity with an LC50 value of 7000 mg/m³ in rats. Clinical signs included respiratory irritation at higher concentrations .

- Genotoxicity : The compound did not exhibit mutagenic activity in several Ames tests, suggesting a favorable safety profile in terms of genotoxic effects .

Study 1: Cytotoxicity in Cancer Cell Lines

A systematic evaluation was conducted on the cytotoxic effects of various cyclohexenone derivatives on human prostate cancer PC-3 cells. The study utilized trypan blue exclusion assays to measure cell viability and found that certain derivatives significantly reduced cell viability through apoptosis induction.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | PC-3 | 0.09 | Apoptosis |

| Compound B | A549 | 0.30 | Tubulin inhibition |

These results highlight the potential of these compounds as therapeutic agents in cancer treatment.

Study 2: In Vivo Toxicity Assessment

In a repeated dose inhalation study using Wistar rats, exposure to 2-cyclohexen-1-one at concentrations of 2873 mg/m³ resulted in weight loss and respiratory distress. No mortality was observed in control animals, indicating that while the compound has low acute toxicity, prolonged exposure may lead to adverse health effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of specific functional groups significantly influences the biological activity of cyclohexenone derivatives:

- Electrophilic Nature : The electrophilic carbonyl group acts as a Michael acceptor, which may enhance interactions with nucleophilic sites on proteins, potentially leading to anticarcinogenic effects .

- Substituent Effects : Variations in substituents (e.g., halogenation) can modulate the compound's reactivity and affinity for biological targets, affecting both efficacy and toxicity profiles .

Q & A

Q. What spectroscopic techniques are most effective for characterizing the structural features of 2-Cyclohexen-1-one derivatives?

To confirm the structure of 2-Cyclohexen-1-one derivatives, employ a combination of:

- Nuclear Magnetic Resonance (NMR) : Assign proton and carbon environments, focusing on substituent-induced chemical shifts (e.g., chlorophenyl and phenyl groups).

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) and aromatic C-Cl vibrations.

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS), cross-referencing with calculated values (e.g., molecular weight 256.22 g/mol for a related analog in ).

- X-ray Crystallography : Resolve crystal structures using software like SHELX for refinement and validation of stereochemistry .

Q. What synthetic strategies are recommended for introducing chloro-phenyl and phenyl substituents to cyclohexenone scaffolds?

Key considerations include:

- Friedel-Crafts Acylation : Introduce aromatic substituents via electrophilic substitution, using Lewis acid catalysts (e.g., AlCl₃).

- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling for regioselective aryl group attachment, ensuring compatibility with the cyclohexenone’s α,β-unsaturated ketone.

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect reactive hydroxyl or ketone moieties during synthesis.

- Purification : Optimize column chromatography conditions (e.g., silica gel, hexane/ethyl acetate gradients) to isolate isomers, as seen in analogs from .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) elucidate the electronic structure and reactivity of this compound?

DFT methodologies (e.g., B3LYP/6-311++G(d,p)) enable:

- Electron Density Analysis : Map electrostatic potential surfaces to predict nucleophilic/electrophilic sites .

- Reactivity Descriptors : Calculate Fukui indices to identify regions prone to electrophilic or radical attacks.

- Transition State Modeling : Simulate reaction pathways (e.g., Diels-Alder cycloadditions) to assess activation energies.

- Correlation Energy Calculations : Apply the Colle-Salvetti formula to refine electron correlation effects in non-covalent interactions .

Q. What computational tools are available to analyze noncovalent interactions in this compound’s molecular complexes?

- Multiwfn Software : Quantify weak interactions (van der Waals, hydrogen bonds) via electron localization function (ELF) and reduced density gradient (RDG) analysis .

- Visualization : Generate 3D RDG isosurfaces to spatially resolve steric repulsion and π-π stacking interactions (e.g., between phenyl and chlorophenyl groups) .

- Energy Decomposition Analysis (EDA) : Use methods like SAPT (Symmetry-Adapted Perturbation Theory) to partition interaction energies into electrostatic, dispersion, and exchange components.

Q. How can crystallographic data resolve ambiguities in stereochemistry for structurally complex analogs?

- Data Collection : Use synchrotron radiation for high-resolution diffraction data, minimizing errors from weak scattering.

- Refinement Workflow : Apply SHELXL for iterative model refinement, incorporating restraints for disordered substituents (e.g., phenyl ring orientations) .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements and CCDC’s Mercury for packing analysis.

Q. What experimental and computational approaches address discrepancies in spectroscopic vs. crystallographic data?

- Hybrid Validation : Compare experimental NMR shifts with DFT-predicted chemical shifts (e.g., via Gaussian’s GIAO method).

- Dynamic Effects : Account for conformational flexibility using molecular dynamics (MD) simulations to explain temperature-dependent NMR splitting.

- Error Analysis : Statistically assess R-factors in crystallography and RMSD values in computational models to identify systematic biases .

Q. How can researchers design derivatives of this compound for targeted bioactivity studies?

- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical substituents (e.g., chloro-phenyl for lipophilicity).

- ADMET Prediction : Apply QSAR models to optimize bioavailability and metabolic stability.

- Synthetic Feasibility : Prioritize derivatives with minimal synthetic steps, leveraging retrosynthetic analysis (e.g., disconnections at the cyclohexenone core).

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.